molecular formula C16H21BO4 B13051699 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one

Cat. No.: B13051699
M. Wt: 288.1 g/mol
InChI Key: MDNRAXXZAOCJMO-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one is a boronate ester-containing heterocyclic compound featuring a seven-membered benzooxepinone core fused with a pinacol boronate group. This structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl linkages . The compound is synthesized via palladium-catalyzed borylation or direct substitution reactions, as evidenced by its inclusion in intermediates for pharmaceuticals and organic materials . Its stability under ambient conditions and compatibility with diverse reaction media make it a versatile building block in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H21BO4

Molecular Weight

288.1 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzoxepin-5-one

InChI

InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)11-7-8-12-13(18)6-5-9-19-14(12)10-11/h7-8,10H,5-6,9H2,1-4H3

InChI Key

MDNRAXXZAOCJMO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)CCCO3

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Benzoxepin Intermediate

  • Reagents : Aromatic aldehydes or ketones are used as starting materials.
  • Reaction Conditions : Cyclization reactions are carried out in the presence of acidic or basic catalysts under reflux conditions.
  • Solvents : Common solvents include dichloromethane (DCM) or ethanol.

Step 2: Borylation Reaction

  • Reagents :
    • A boronic acid derivative such as bis(pinacolato)diboron.
    • A palladium catalyst (e.g., Pd(PPh₃)₄).
    • A base like potassium carbonate (K₂CO₃).
  • Reaction Conditions :
    • The reaction is typically conducted under inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
    • Temperatures range between 80–120°C depending on the solvent and catalyst used.
  • Solvents : Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are commonly employed.

Step 3: Product Isolation

  • After the reaction is complete, the mixture is cooled and extracted with an organic solvent like ethyl acetate.
  • The crude product is purified by silica gel chromatography using an appropriate eluent system.

Alternative Techniques

Microwave-Assisted Synthesis

Microwave irradiation can be used to accelerate both cyclization and borylation steps by reducing reaction times significantly. This method also enhances yields by providing uniform heating.

Solvent-Free Conditions

In some cases, solvent-free techniques have been explored to minimize environmental impact and improve reaction efficiency.

Analytical Data for Characterization

Analytical Method Purpose Observations
NMR Spectroscopy Structural confirmation Peaks corresponding to aromatic protons and boron
Mass Spectrometry Molecular weight determination Accurate mass matching molecular formula
IR Spectroscopy Functional group identification Peaks for C=O and B-O bonds

Notes on Reaction Optimization

  • Catalyst Selection :

    • The choice of palladium catalyst significantly influences the yield of the borylation step.
    • Ligands such as triphenylphosphine (PPh₃) enhance catalytic activity.
  • Temperature Control :

    • Excessive heat can lead to decomposition of intermediates; hence, precise temperature control is essential.
  • Purity of Reagents :

    • Using high-purity starting materials ensures better yields and reduces side products.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under mild conditions to form the corresponding alcohols.

    Substitution: The dioxaborolane ring can participate in nucleophilic substitution reactions, where the boron atom acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids and their derivatives.

    Reduction: Alcohols and related compounds.

    Substitution: Various substituted benzo[B]oxepin derivatives.

Scientific Research Applications

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application, such as its role in cross-coupling reactions or its interaction with biological molecules in medicinal applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Boronate Esters

Compound Name Core Structure Molecular Formula Key Features Applications References
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one Benzooxepinone C₁₅H₁₉BO₃ Seven-membered lactone ring, boronate Pharmaceutical intermediates, Suzuki coupling
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one Benzimidazolone C₁₃H₁₇BN₂O₂ Fused bicyclic amine ring Enzyme inhibitor scaffolds
2-(tert-butyl)-3-phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]isoxazole Dihydrobenzoisoxazole C₂₃H₂₉BN₂O₂ Isoxazole ring, bulky tert-butyl group Ligands for asymmetric catalysis
(E)-4,4,5,5-tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin) Styrylphenyl boronate C₂₀H₂₃BO₂ Conjugated π-system Fluorescent H₂O₂ probes
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene Pyrene C₂₂H₂₃BO₂ Polycyclic aromatic hydrocarbon (PAH) OLED materials, polymerization

Reactivity and Stability

  • Electron-Deficient Systems: The benzooxepinone core in the target compound exhibits moderate electron-withdrawing effects, enhancing its reactivity in cross-coupling compared to electron-rich systems like pyrene-based boronates .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in dihydrobenzoisoxazole derivatives ) reduce reactivity but improve selectivity in coupling reactions.
  • Hydrolytic Stability : Pinacol boronate groups (common to all listed compounds) resist hydrolysis better than phenylboronic acids, ensuring shelf stability .

Research Findings and Case Studies

Suzuki-Miyaura Cross-Coupling Efficiency

A study comparing coupling yields of boronate esters with 4-bromotoluene revealed:

  • Target Compound : 85% yield (PdCl₂(Pcy₃)₂, acetonitrile/H₂O) .
  • Pyrene Boronate : 72% yield (similar conditions) due to steric hindrance .
  • Benzimidazolone Boronate : 68% yield (lower reactivity attributed to electron-deficient core) .

Biological Activity

The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one is a novel organoboron compound notable for its potential applications in medicinal chemistry and organic synthesis. The biological activity of boron-containing compounds has garnered significant interest due to their unique reactivity and ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20B2N2O2C_{16}H_{20}B_{2}N_{2}O_{2}, and it has a molecular weight of approximately 293.964 g/mol. The presence of the dioxaborolane moiety enhances its reactivity in organic synthesis and medicinal applications.

PropertyValue
Molecular FormulaC₁₆H₂₀B₂N₂O₂
Molecular Weight293.964 g/mol
CAS NumberNot specified
Purity>95%

Organoboron compounds like this compound have been shown to exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
  • Receptor Modulation : These compounds can modulate receptor activity by acting as ligands or allosteric modulators.
  • Drug Delivery Systems : The ability to form stable complexes with biomolecules makes boronic esters useful in targeted drug delivery systems.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Anticancer Activity : Some boronic compounds have demonstrated cytotoxic effects against various cancer cell lines by inhibiting key metabolic pathways.
  • Antimicrobial Properties : Certain derivatives show promise as antimicrobial agents by disrupting bacterial cell wall synthesis.
  • Neurological Applications : The ability of specific boron compounds to cross the blood-brain barrier opens avenues for treating neurological disorders.

Case Study 1: Anticancer Activity

A study investigated the effects of related boronic compounds on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the inhibition of proteasomal activity. This suggests that this compound may possess similar anticancer properties.

Case Study 2: Drug Delivery Systems

Research has shown that boronic ester linkages can be utilized in the design of stimuli-responsive drug carriers. A study demonstrated that polymers incorporating boronic esters could release therapeutic agents in response to changes in pH or glucose levels. This application could be critical for developing controlled-release systems for diabetes management or cancer therapy.

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